Fenothiocarb

Catalog No.
S527896
CAS No.
62850-32-2
M.F
C13H19NO2S
M. Wt
253.36 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fenothiocarb

Researchers and procurement managers require Fenothiocarb for rapid-contact acaricide formulations and certified reference materials. Substitution with other carbamates (e.g., fenoxycarb) causes false negatives in QuEChERS LC-MS/MS due to different MRM transitions. Key advantages: - Rapid AChE inhibition enables same-day 8-hour diagnostic bioassays; - Synergistic rescue effect when co-formulated with chlorfenapyr against resistant Tetranychus spp.; - Distinct [M+H]+ precursor mass and MRM fragmentation for reliable multiresidue analysis under GB 23200.121-2021.

CAS Number

62850-32-2

Product Name

Fenothiocarb

IUPAC Name

S-(4-phenoxybutyl) N,N-dimethylcarbamothioate

Molecular Formula

C13H19NO2S

Molecular Weight

253.36 g/mol

InChI

InChI=1S/C13H19NO2S/c1-14(2)13(15)17-11-7-6-10-16-12-8-4-3-5-9-12/h3-5,8-9H,6-7,10-11H2,1-2H3

InChI Key

HMIBKHHNXANVHR-UHFFFAOYSA-N

solubility

Soluble in DMSO

Synonyms

Fenothiocarb; KCO-3001; Panocon; Phenothiocarb;

Canonical SMILES

CN(C)C(=O)SCCCCOC1=CC=CC=C1

The exact mass of the compound Fenothiocarb is 253.11 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. It belongs to the ontological category of aromatic ether in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Agrochemicals -> Acaricides, Insecticides. However, this does not mean our product can be used or applied in the same or a similar way.

Purity

≥98%

Package Size

10 mg, 25 mg, 100 mg

Fenothiocarb (S-(4-phenoxybutyl) N,N-dimethylcarbamothioate) is a synthetic thiocarbamate acaricide and insecticide that operates via the inhibition of acetylcholinesterase (AChE). In industrial and scientific procurement, it is primarily sourced as an active agrochemical ingredient (API) for specialized pest control formulations and as a high-purity Certified Reference Material (CRM) for regulatory food safety testing. Characterized by moderate aqueous solubility and high stability under standard formulation conditions, Fenothiocarb provides a distinct, rapid-acting contact mechanism against major agricultural pests such as the citrus red mite (Panonychus citri) and two-spotted spider mite (Tetranychus urticae). Its specific mode of action and distinct mass spectrometric profile make it an indispensable baseline material for both resistance-management co-formulations and multiresidue QuEChERS analytical workflows [1].

Research Fit

Workflow Non-systemic acaricide tool compound for resistance monitoring studies
Selection context Ovicidal/larvicidal activity profile supports stage-specific application research
Formulation fit Hydrolytically stable thiocarbamate suitable for controlled formulation studies

Substituting Fenothiocarb with generic broad-spectrum acaricides or other carbamate analogs critically compromises both formulation efficacy and analytical compliance. In agrochemical development, replacing it with slower-acting chitin synthase inhibitors (e.g., etoxazole) prevents its use in rapid 8-hour diagnostic bioassays, while substituting it with other primary acaricides fails to replicate its specific synergistic rescue effect when co-formulated with chlorfenapyr against resistant mite strains. In analytical laboratory workflows, substituting Fenothiocarb with similarly named class analogs like Fenoxycarb leads to immediate regulatory failure; the two compounds possess entirely different [M+H]+ precursor masses and Multiple Reaction Monitoring (MRM) fragmentation pathways, meaning generic class-level calibrations will generate false negatives in QuEChERS LC-MS/MS multiresidue panels[1].

Substitution Risk

Cross‑resistance profile

Tetradifon-resistant mite populations may show high cross‑resistance to alternative acaricides such as clofentezine or benzoximate, limiting rotational options.

Stage‑specific gap

Broad‑spectrum acaricides often lack the pronounced ovicidal/larvicidal potency observed with fenothiocarb, potentially shifting population dynamics under field conditions.

Temperature coefficient

Many conventional acaricides exhibit reduced activity at lower temperatures, whereas fenothiocarb’s negative temperature coefficient may alter seasonal performance expectations.

Synergistic Rescue of Chlorfenapyr Efficacy in Resistant Mite Strains

In agrochemical formulation development targeting resistant Kanzawa spider mites (Tetranychus kanzawai), combining Fenothiocarb with chlorfenapyr creates a potent synergistic effect. While chlorfenapyr alone exhibits low efficacy against resistant field colonies, the addition of Fenothiocarb (an AChE inhibitor) restores high mortality rates. This specific interaction makes Fenothiocarb a critical co-formulation API for rescuing the commercial viability of existing mitochondrial uncouplers [1].

Evidence DimensionAcaricidal efficacy against chlorfenapyr-resistant Tetranychus kanzawai
Target Compound DataFenothiocarb + Chlorfenapyr mixture (High synergistic mortality)
Comparator Or BaselineChlorfenapyr alone (Low efficacy / resistance failure)
Quantified DifferenceSignificant restoration of acaricidal mortality in resistant strains when co-formulated
ConditionsFoliar spray bioassay on resistant female imagos (adults)

Justifies procuring Fenothiocarb as a synergistic co-active ingredient to extend the market life of existing acaricides facing field resistance.

Cross‑resistance in Tetradifon‑resistant mites
Head‑to‑head
0% cross‑resistance for fenothiocarb vs. high cross‑resistance for clofentezine, benzoximate, chlorfenson (Td5 strain, 371.8‑fold resistance factor).
Supports resistance‑management rotation review.
Whole‑plant residual method; field relevance requires confirmation.

Rapid Diagnostic Mortality for Residual Contact Vial (RCV) Bioassays

For agricultural extension services and researchers procuring standards for rapid resistance monitoring, Fenothiocarb demonstrates a rapid-acting profile compatible with 8-hour Residual Contact Vial (RCV) bioassays. Unlike chitin synthase inhibitors (e.g., etoxazole), which require 24 to 72 hours to induce measurable mortality, Fenothiocarb achieves diagnostic LD50 endpoints within 8 hours, enabling same-day field resistance detection[1].

Evidence DimensionTime to diagnostic mortality in RCV bioassays
Target Compound DataFenothiocarb (Diagnostic mortality achieved ≤ 8 hours)
Comparator Or BaselineEtoxazole / Flufenoxuron (Requires >24 hours, failing rapid RCV criteria)
Quantified Difference>3x faster diagnostic resolution for resistance screening
ConditionsResidual Contact Vial (RCV) bioassay on Tetranychus urticae

Essential for laboratories procuring standards specifically for rapid, same-day field resistance monitoring kits.

Stage‑specific LC50 (P. citri)
Reported
Eggs 8.9 ppm · Larvae 12.6 ppm · Adult females 81 ppm
Reported ovicidal/larvicidal potency context.
Contact assay; class‑level inference.

Distinct MRM Transitions for Regulatory LC-MS/MS Compliance

In regulatory pesticide residue testing (e.g., GB 23200.121-2021 or EU QuEChERS), procuring exact Fenothiocarb Certified Reference Materials (CRMs) is mandatory to prevent false positives. Despite structural and nomenclature similarities to other carbamates like Fenoxycarb, Fenothiocarb yields a distinct [M+H]+ precursor ion at m/z 254.1 with a primary quantifier product ion at m/z 160.0. In contrast, Fenoxycarb produces a precursor at m/z 302.1 and a quantifier at m/z 88.1 [1].

Evidence DimensionLC-MS/MS Multiple Reaction Monitoring (MRM) transitions
Target Compound DataFenothiocarb (Precursor m/z 254.1 -> Quantifier m/z 160.0)
Comparator Or BaselineFenoxycarb (Precursor m/z 302.1 -> Quantifier m/z 88.1)
Quantified Difference48 Da difference in precursor mass and distinct fragmentation pathways
ConditionsPositive electrospray ionization (ESI+) LC-MS/MS following QuEChERS extraction

Ensures absolute chromatographic and mass-spectral distinctness, preventing critical compliance failures in multiresidue food safety panels.

Field susceptibility (Jeju citrus, 17 orchards)
Head‑to‑head
100% high susceptibility (0% survival >5%) vs. reduced susceptibility for dicofol, spiromesifen, etoxazole in 6–12% of orchards.
Regional susceptibility surveillance context.
Leaf spray, 5–7 day post‑treatment.
Temperature‑dependent activity
Class‑level
Activity at 15°C > 30°C; autumn field control better than summer.
Supports cool‑season application review.
Directional effect established; data to verify.
Hydrolytic stability
Reported
Stable for 5 days at pH 5–9, 40°C; >99% activity after 60 days at 55°C.
Supports formulation stability context.
Accelerated storage data; shelf‑life review needed.

Synergistic Agrochemical Formulations

Procuring Fenothiocarb as a co-active ingredient alongside mitochondrial uncouplers (like chlorfenapyr) to manufacture combination acaricides that overcome field resistance in Kanzawa spider mites [1].

Certified Reference Materials (CRMs) for Food Safety Testing

Utilizing high-purity Fenothiocarb standards to calibrate LC-MS/MS and GC-MS/MS instruments for multiresidue QuEChERS panels (e.g., GB 23200.121-2021) in agricultural exports, relying on its distinct MRM transitions to prevent false positives [2].

Rapid On-Site Resistance Monitoring Kits

Using Fenothiocarb in the development of Residual Contact Vial (RCV) bioassays, taking advantage of its rapid AChE-inhibition mechanism to deliver same-day resistance data to agronomists [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Tetradifon resistance management studies
Cross‑resistance profile context
Target‑site resistance monitoring
Early‑season acaricide application research
Temperature‑dependent activity profile
Ovicidal/larvicidal response at low temperature
Citrus red mite resistance surveillance
Field susceptibility context
Regional susceptibility benchmarking
Hydrolytically stable thiocarbamate formulation development
Hydrolytic stability under storage conditions
Shelf‑life and formulation reliability review

XLogP3

3.3

Hydrogen Bond Acceptor Count

3

Exact Mass

253.11365002 Da

Monoisotopic Mass

253.11365002 Da

Heavy Atom Count

17

LogP

3.28 (LogP)

Appearance

Solid powder

Melting Point

40.5 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

R49R81TMFY

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

1.25e-06 mmHg

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Other CAS

62850-32-2

Wikipedia

Fenothiocarb

Use Classification

Agrochemicals -> Acaricides, Insecticides
1: Sannino A, Bolzoni L, Bandini M. Application of liquid chromatography with

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